molecular formula C14H20OSi B13923416 tert-Butyl(3-ethynylphenoxy)dimethylsilane CAS No. 163233-08-7

tert-Butyl(3-ethynylphenoxy)dimethylsilane

Cat. No.: B13923416
CAS No.: 163233-08-7
M. Wt: 232.39 g/mol
InChI Key: VWUNVRNUCNQTCI-UHFFFAOYSA-N
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Description

tert-Butyl(3-ethynylphenoxy)dimethylsilane is an organosilicon compound with the molecular formula C14H20OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to a dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(3-ethynylphenoxy)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-ethynylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-ethynylphenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .

Major Products Formed

Major products formed from these reactions include carbonyl compounds, phenolic derivatives, and substituted silanes. These products have various applications in organic synthesis and material science .

Scientific Research Applications

tert-Butyl(3-ethynylphenoxy)dimethylsilane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl(3-ethynylphenoxy)dimethylsilane involves its ability to undergo various chemical transformations. The ethynyl group can participate in cycloaddition reactions, while the phenoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl(3-ethynylphenoxy)dimethylsilane include:

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables the compound to participate in a wide range of chemical reactions. This makes it particularly valuable in organic synthesis and material science .

Properties

CAS No.

163233-08-7

Molecular Formula

C14H20OSi

Molecular Weight

232.39 g/mol

IUPAC Name

tert-butyl-(3-ethynylphenoxy)-dimethylsilane

InChI

InChI=1S/C14H20OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3

InChI Key

VWUNVRNUCNQTCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C

Origin of Product

United States

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